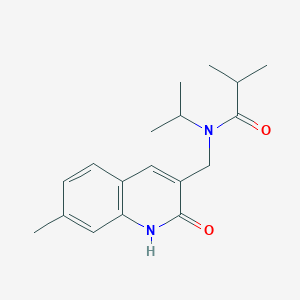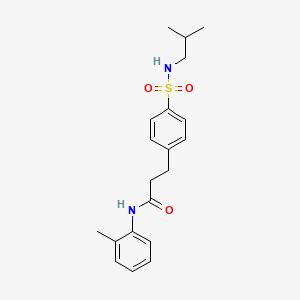
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide, commonly known as IBSP, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been found to have potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of IBSP is not fully understood, but it has been proposed that it works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. In cancer cells, IBSP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neurons, IBSP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
IBSP has been found to have various biochemical and physiological effects, including the modulation of gene expression, the regulation of oxidative stress and inflammation, and the inhibition of bacterial growth. In cancer cells, IBSP has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In neurons, IBSP has been found to upregulate the expression of antioxidant genes and downregulate the expression of pro-inflammatory genes. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBSP has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, there are also some limitations to its use, including its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on IBSP, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of IBSP and to identify its specific targets and pathways. Finally, the development of more efficient and cost-effective synthesis methods for IBSP could facilitate its widespread use in scientific research.
Conclusion
IBSP is a sulfonamide-based compound that has potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action involves the modulation of specific enzymes and signaling pathways that are involved in various cellular processes. IBSP has several advantages for lab experiments, but also has some limitations to its use. Future research on IBSP should focus on investigating its potential therapeutic applications in other fields, understanding its mechanism of action, and developing more efficient synthesis methods.
Métodos De Síntesis
IBSP can be synthesized through a multistep process that involves the reaction of o-toluidine with 4-(chlorosulfonyl)phenyl isocyanate to produce N-(o-tolyl)-4-(chlorosulfonyl)aniline. This intermediate product is then reacted with isobutylamine to produce N-isobutyl-N-(o-tolyl)-4-(chlorosulfonyl)aniline, which is further reacted with propanoyl chloride to produce the final product, IBSP.
Aplicaciones Científicas De Investigación
IBSP has been found to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, IBSP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, IBSP has been found to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, IBSP has been found to exhibit antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)14-21-26(24,25)18-11-8-17(9-12-18)10-13-20(23)22-19-7-5-4-6-16(19)3/h4-9,11-12,15,21H,10,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPXQUGBFUXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


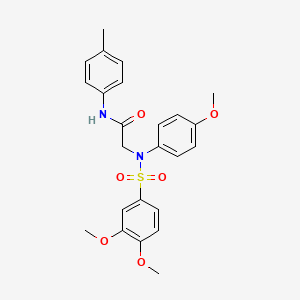

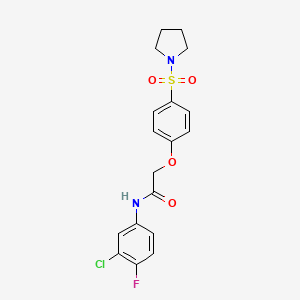
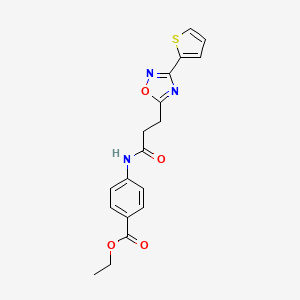
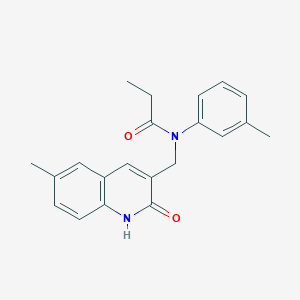
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
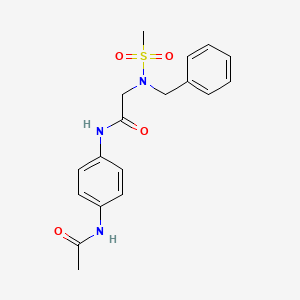
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
